![molecular formula C8H14N2O B14780773 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B14780773.png)
1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone is a bicyclic nitrogen-containing heterocycle. This compound is of significant interest due to its unique structure and potential applications in various fields, including drug discovery and synthetic chemistry. The bicyclic framework provides a rigid structure that can be exploited in the design of bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone typically involves the construction of the bicyclic scaffold through cyclization reactions. One common method is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic structure with good control over stereochemistry . Another approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: Its rigid structure makes it a valuable scaffold for designing enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific mechanical or chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target but often include inhibition or activation of enzymatic activity or receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features.
3,8-Diazabicyclo[3.2.1]octane: A related compound that can be synthesized from similar precursors.
Uniqueness
1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group, which can influence its reactivity and binding properties. This makes it distinct from other similar bicyclic compounds and valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1-(3,6-diazabicyclo[3.2.1]octan-3-yl)ethanone |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10-4-7-2-8(5-10)9-3-7/h7-9H,2-5H2,1H3 |
InChI-Schlüssel |
ICFUYEDSJURESR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC2CC(C1)NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


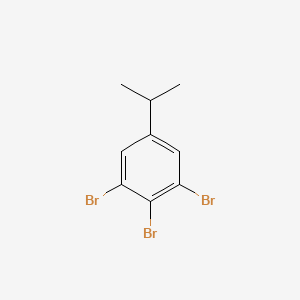

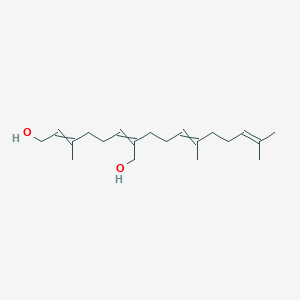

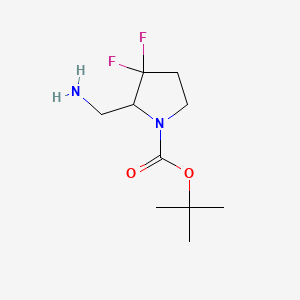
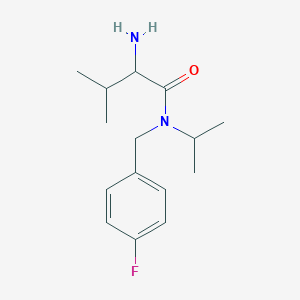
![4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)
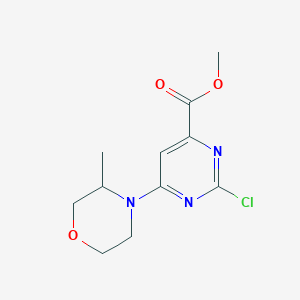
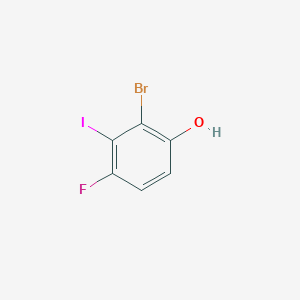
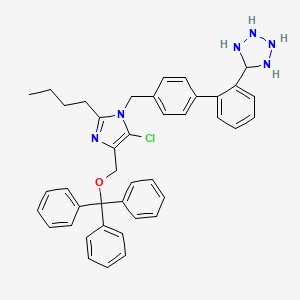
![2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)
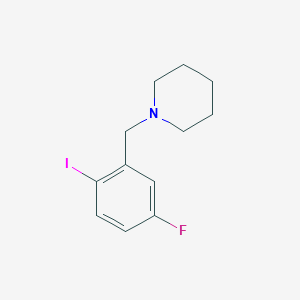
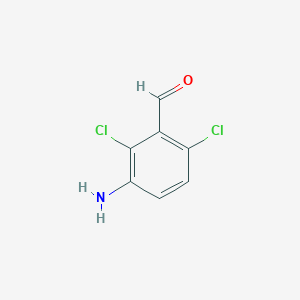
![(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(pyrazin-2-yl)methyl]butanamide](/img/structure/B14780767.png)
